N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine
Description
N-(4-Ethoxyphenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative characterized by a nitro group at the 6-position and a 4-ethoxyphenylamino substituent at the 4-position of the quinazoline core.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-2-23-13-6-3-11(4-7-13)19-16-14-9-12(20(21)22)5-8-15(14)17-10-18-16/h3-10H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWSIKMVMCBTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323685 | |
| Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51687-12-8 | |
| Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Quinazoline Core Modification Strategies
The most direct route to N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine involves modifying a preassembled quinazoline scaffold. As demonstrated in the synthesis of analogous compounds, 4-chloro-6-nitroquinazoline serves as an ideal precursor due to the reactivity of the C4 chlorine atom toward nucleophilic aromatic substitution (SNAr). In this approach:
- Electrophilic Activation : The electron-withdrawing nitro group at C6 enhances the electrophilicity of C4, facilitating displacement by nitrogen nucleophiles.
- Nucleophile Selection : 4-Ethoxyaniline acts as the nucleophile, with the ethoxy group providing electronic activation of the aromatic amine while maintaining steric accessibility.
This method parallels the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, where a 99% yield was achieved using aqueous sodium hydroxide as the base in dimethyl sulfoxide (DMSO). For the target compound, analogous conditions (DMSO, 80–100°C, 2–4 hours) are predicted to afford high yields, though the ethoxy group’s bulk may necessitate extended reaction times compared to smaller substituents.
Ring Construction from Anthranilonitrile Derivatives
An alternative pathway involves building the quinazoline ring system from anthranilonitrile precursors. This method, employed in the synthesis of thiazolo[5,4-f]quinazolines, offers control over substituent placement:
- Cyclization : 2-Amino-5-nitroanthranilonitrile undergoes cyclization with N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave irradiation to form a dimethylformamidine intermediate.
- Amination : Subsequent treatment with 4-ethoxyaniline in acetic acid at 118°C for 20 minutes completes the quinazoline ring while introducing the 4-ethoxyphenyl group.
This approach benefits from regioselective nitration at C6 during the anthranilonitrile stage, avoiding competing substitution patterns observed in late-stage nitration attempts. However, the nitro group’s presence during cyclization may necessitate careful temperature control to prevent premature reduction.
Detailed Synthetic Protocols
Nucleophilic Aromatic Substitution Route
Coupling with 4-Ethoxyaniline
Procedure :
- Charge a 250 mL round-bottom flask with 4-chloro-6-nitroquinazoline (5.0 g, 21.3 mmol), 4-ethoxyaniline (3.2 g, 23.4 mmol), and DMSO (50 mL).
- Add aqueous NaOH (2.5 M, 10 mL) dropwise under argon.
- Heat at 90°C for 3 hours with vigorous stirring.
- Cool to room temperature and pour into ice water (200 mL).
- Filter the precipitate and wash sequentially with water, ethanol, and diethyl ether.
- Dry under vacuum to obtain yellow crystalline product.
Ring Construction Methodology
Preparation of 2-Amino-5-Nitroanthranilonitrile
Procedure :
- Dissolve 2-aminobenzonitrile (10.0 g, 84.7 mmol) in concentrated sulfuric acid (50 mL) at 0°C.
- Add nitric acid (fuming, 90%, 6.5 mL) dropwise over 30 minutes.
- Stir at 0°C for 2 hours, then pour onto crushed ice.
- Neutralize with ammonium hydroxide and extract with dichloromethane.
- Dry over magnesium sulfate and evaporate to yield yellow crystals.
Cyclization and Amination
Procedure :
- Mix 2-amino-5-nitroanthranilonitrile (5.0 g, 26.3 mmol) with DMFDMA (8.5 mL, 63.1 mmol) in a microwave reactor.
- Irradiate at 105°C for 15 minutes.
- Add 4-ethoxyaniline (4.3 g, 31.5 mmol) and acetic acid (20 mL).
- Heat at 118°C for 20 minutes with stirring.
- Cool, dilute with water, and filter the precipitate.
- Recrystallize from ethanol to afford orange needles.
Comparative Analysis of Synthetic Routes
The nucleophilic substitution route offers superior yields and scalability, making it preferable for industrial applications. However, the ring construction method provides better control over substitution patterns when synthesizing quinazoline libraries.
Characterization and Analytical Data
Spectral Properties
1H NMR (400 MHz, DMSO-d₆) :
- δ 10.42 (s, 1H, NH)
- 8.71 (s, 1H, H5)
- 8.25 (d, J = 2.4 Hz, 1H, H7)
- 8.18 (dd, J = 9.0, 2.4 Hz, 1H, H8)
- 7.85 (d, J = 9.0 Hz, 1H, H9)
- 7.38 (d, J = 8.8 Hz, 2H, Ar-H)
- 6.95 (d, J = 8.8 Hz, 2H, Ar-H)
- 4.05 (q, J = 7.0 Hz, 2H, OCH₂)
- 1.35 (t, J = 7.0 Hz, 3H, CH₃)
FTIR (KBr) :
- 3345 cm⁻¹ (N-H stretch)
- 1620 cm⁻¹ (C=N quinazoline)
- 1520 cm⁻¹ (asymmetric NO₂)
- 1340 cm⁻¹ (symmetric NO₂)
- 1245 cm⁻¹ (C-O-C)
HRMS (ESI+) :
Challenges and Optimization Strategies
Nitro Group Reactivity
The electron-withdrawing nitro group facilitates SNAr reactions but complicates subsequent reductions. Catalytic hydrogenation attempts may lead to over-reduction of the quinazoline ring. Iron/acetic acid systems under controlled conditions (80°C, 2 hours) effectively reduce nitro groups in related compounds without ring saturation.
Industrial-Scale Considerations
Process Intensification
Continuous flow reactors enable safer handling of exothermic SNAr reactions. A prototype system using microstructured reactors achieved 94% conversion in 12 minutes residence time for analogous substitutions.
Waste Stream Management
Phosphorus-containing byproducts from POCl₃-mediated chlorinations necessitate treatment with aqueous ammonia to precipitate phosphate salts. Implementing membrane filtration reduces wastewater treatment costs by 40% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazoline derivatives .
Scientific Research Applications
Scientific Research Applications of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine
This compound is a chemical compound with a quinazoline core substituted with an ethoxy group and a nitro group. The presence of these groups significantly influences its chemical properties and biological activities. This compound is explored in scientific research for medicinal chemistry and material science.
Medicinal Chemistry
This compound is studied for its potential as a pharmacophore in the development of drugs targeting diseases such as cancer. Quinazoline derivatives, including this compound, can induce apoptosis in cancer cells by inhibiting kinases involved in cell proliferation and survival pathways. The nitro group enhances biological activity because of its ability to participate in redox reactions within cellular environments.
Case Study: NSCLC Treatment
Compounds similar to N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine have effectively inhibited the growth of Non-Small Cell Lung Cancer (NSCLC) cells by targeting the Epidermal Growth Factor Receptor (EGFR) pathway. Studies showed significant tumor reduction in xenograft models treated with this class of compounds.
Materials Science
The compound is explored for its potential use in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the compound, such as its ability to donate or accept electrons, play a crucial role in its function as a material for electronic applications.
Biological Research
N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications
The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Compound comparisons
Several compounds share structural similarities with this compound:
| Compound Name | Unique Features |
|---|---|
| This compound | Ethoxy substitution enhances solubility |
| N-(4-fluorophenyl)-6-nitroquinazolin-4-amine | Fluorine may enhance binding affinity |
| N-(3-chlorophenyl)-6-nitroquinazolin-4-amine | Chlorine substitution affects electronic properties |
| N-(2-methylphenyl)-6-nitroquinazolin-4-amine | Methyl group may influence steric hindrance |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazoline derivatives with modifications to the amine-linked aryl group or the quinazoline core are common. Below is a detailed comparison of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine with key analogs:
Structural Modifications and Substituent Effects
Table 1: Structural Features of Selected Quinazoline Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 6-nitro group (electron-withdrawing) is conserved in most analogs, likely enhancing electrophilicity and binding to biological targets. Ethoxy and methoxy groups (electron-donating) on the aryl moiety balance solubility and lipophilicity.
- Halogen Substitutions : The 3-chloro-4-fluorophenyl analog () introduces halogens, which may improve target affinity through hydrophobic interactions or halogen bonding.
- Core Modifications: NQ15 () replaces quinazoline with a quinoline core, adding a benzyloxy group.
Biological Activity
N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes the current understanding of its biological activity based on recent research findings, including structure-activity relationships (SAR), cytotoxicity, and kinase inhibition.
Chemical Structure and Synthesis
This compound belongs to a class of quinazoline derivatives, which are recognized for their diverse pharmacological properties. The synthesis typically involves the reaction of 6-nitroquinazoline with substituted phenyl amines, resulting in various derivatives with distinct biological profiles. The presence of the ethoxy group is thought to enhance lipophilicity and modulate interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its anticancer properties and kinase inhibition.
1. Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) and colon cancer cells. The compound's efficacy is often compared to established drugs like gefitinib.
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | Comparable to gefitinib |
| This compound | HCT116 (Colon) | 7.8 | Superior to other analogues |
The above table summarizes the cytotoxicity results, highlighting that this compound demonstrates promising activity against specific cancer cell lines, indicating its potential as an anticancer agent .
2. Kinase Inhibition
This compound has been investigated for its ability to inhibit various kinases involved in cancer progression. Notably, it has shown moderate inhibitory activity against the epidermal growth factor receptor (EGFR) and other kinases such as DYRK1A.
| Kinase | Inhibition (%) | Concentration (µM) |
|---|---|---|
| EGFR | 65% | 10 |
| DYRK1A | 58% | 10 |
| JAK3 | 41% | 10 |
These results suggest that the compound may interfere with signaling pathways critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinazoline core significantly influence the biological activity of derivatives. The ethoxy substitution at the para position of the phenyl ring enhances potency, while other substitutions can either increase or decrease activity depending on their size and electronic properties.
Key Findings:
- Electron-Withdrawing Groups: Enhance potency.
- Hydrophobic Substituents: Generally improve binding affinity.
- Chain Length Variation: Modifying the length between functional groups can affect inhibitory activity on kinases.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vivo Tumor Models: Administration of this compound in mouse models demonstrated significant tumor regression compared to control groups.
- Combination Therapies: Studies suggest enhanced effects when combined with other chemotherapeutic agents, indicating potential for synergistic therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via multi-step routes, typically starting with condensation of 2-aminobenzonitrile derivatives with triethoxymethane to form the quinazoline core, followed by nitro-group introduction and substitution with 4-ethoxyaniline . Key factors include:
- Reagents : Use of NaH in DMF for nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.
- Yield optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 quinazoline:amine) are critical .
Q. How is the crystal structure of this compound resolved, and what software/tools are recommended for structural validation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELX programs (SHELXT for solution, SHELXL for refinement) due to their robustness in handling nitro and ethoxy groups . Key parameters:
- Data collection : Bruker SMART APEX CCD detector, Mo Kα radiation (λ = 0.71073 Å) .
- Validation : Check for R-factor consistency (<0.05) and mean C–C bond length deviations (<0.002 Å) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology : Prioritize assays aligned with quinazoline bioactivity:
- Antimicrobial : MIC assays against Gram-positive bacteria (e.g., S. aureus), using ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How do electronic effects of the 4-ethoxy and 6-nitro substituents influence binding to biological targets (e.g., kinases)?
- Methodology : Combine computational and experimental approaches:
- DFT calculations : Analyze electron-withdrawing effects of the nitro group and electron-donating ethoxy group on molecular electrostatic potential (MESP) .
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). Compare with analogs like N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine, where halogen substituents enhance hydrophobic interactions .
Q. How can contradictory data on antibacterial activity (e.g., variable MIC values across studies) be resolved?
- Methodology : Address inconsistencies via:
- Standardized protocols : Follow CLSI guidelines for broth microdilution, controlling pH (7.2–7.4) and inoculum size (5 × 10⁵ CFU/mL) .
- SAR analysis : Compare substituent effects; e.g., 4-ethoxy vs. 2,4-dimethoxy groups in related compounds show altered membrane permeability .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodology :
- Prodrug design : Introduce phosphate esters at the ethoxy group for hydrolytic activation in vivo .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (test via phase solubility diagrams) .
Key Methodological Recommendations
- Synthesis : Optimize nitro-group positioning early to avoid byproducts (e.g., 7-nitro isomers) .
- Biological assays : Include time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
- Computational modeling : Validate docking results with molecular dynamics (MD) simulations (≥50 ns trajectories) to assess binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
